molecular formula C28H29N5O3 B2663219 7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-88-8

7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2663219
CAS No.: 1040673-88-8
M. Wt: 483.572
InChI Key: OLUQIIKXWXUKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that features a unique structure combining a pyrazolo[4,3-c]pyridine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate diketone.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Attachment of the Benzoyl Group: The benzoyl group is typically introduced through an acylation reaction using 3,4-dimethylbenzoyl chloride.

    Final Coupling and Functionalization: The final steps involve coupling the intermediate compounds and introducing the remaining functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a lead compound in drug discovery programs.

Medicine

Medically, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders, cancer, and infectious diseases. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-(4-methylphenyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Uniqueness

The uniqueness of 7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-4-30-17-23(25-24(18-30)28(36)33(29-25)22-8-6-5-7-9-22)27(35)32-14-12-31(13-15-32)26(34)21-11-10-19(2)20(3)16-21/h5-11,16-18H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUQIIKXWXUKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.